molecular formula C14H18D5NO.HCl B1164084 Tapentadol-d5 HCl

Tapentadol-d5 HCl

Cat. No.: B1164084
M. Wt: 262.83
Attention: For research use only. Not for human or veterinary use.
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Description

Tapentadol-d5 Hydrochloride is a deuterium-labeled analog of the centrally acting analgesic, Tapentadol. It is designed for use in analytical chemistry and pharmaceutical research as a stable internal standard for the accurate and reliable quantification of Tapentadol and its metabolites in biological matrices using techniques such as LC-MS/MS . This application is critical for conducting robust pharmacokinetic, metabolism, and toxicology studies. The parent compound, Tapentadol, is a synthetic analgesic with a dual mechanism of action . It functions as a mu-opioid receptor (MOR) agonist and also as a norepinephrine reuptake inhibitor (NRI) . This unique dual activity provides effective relief of moderate-to-severe acute and chronic pain, with an efficacy comparable to that of oxycodone, while potentially offering a more favorable gastrointestinal side effect profile . Tapentadol is primarily metabolized via glucuronidation, with only a minor role for cytochrome P450 enzymes (CYP2C9, CYP2C19, and CYP2D6), which may result in fewer drug-drug interactions compared to other opioids . Researchers can utilize Tapentadol-d5 HCl to gain deeper insights into the complex pharmacology and metabolic fate of Tapentadol. This compound is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal consumption.

Properties

Molecular Formula

C14H18D5NO.HCl

Molecular Weight

262.83

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation of Tapentadol D5 Hcl

Advanced Synthetic Routes for Deuterated Chemical Entities.

The synthesis of deuterated compounds, including pharmaceutical entities like Tapentadol-d5 HCl, often involves adapting established synthetic routes for the non-deuterated analog or developing new strategies to specifically incorporate deuterium (B1214612). Traditional methods for deuterium incorporation include base- or acid-catalyzed exchange of enolizable protons and reduction of functional groups using deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD4) unam.mx. However, these methods may have limitations regarding site selectivity and the need for multiple exchange cycles to achieve high isotopic purity, especially for positions that are not easily enolizable unam.mx.

More advanced synthetic routes for deuterated molecules have emerged, often employing transition metal catalysts and organometallic reagents. Palladium metal and heavy water (D2O) can be used for hydrogen-deuterium (H/D) exchange in benzylic and aliphatic C-H bonds unam.mx. Palladium complexes have also been utilized for ortho-selective deuteration of arenes unam.mx. Photocatalytic deuterium addition, often proceeding through a radical pathway and involving catalysts like ruthenium nanoparticles, represents another modern approach, allowing for mild reaction conditions that are compatible with sensitive functional groups assumption.edu. This method has been applied to deuterate amines, aldehydes, and aryl groups assumption.edu. Flow chemistry is also being explored as a method to enhance the efficiency, production capacity, and reduce decomposition in the synthesis of deuterated molecules, particularly for high-temperature deuteration reactions ansto.gov.au.

For this compound, the synthesis generally involves incorporating deuterium into the core structure, followed by formation of the hydrochloride salt . One general strategy involves starting from deuterated methyl compounds and utilizing deuterated reducing agents, such as LiAlD4, to form deuterated alcohol or ketone intermediates . These intermediates can then undergo further transformations, such as halogenation and metal-catalyzed coupling reactions, potentially involving nucleophilic substitution with deuterated methyl or phenyl groups . Alternatively, deuterated phenyl precursors can be synthesized via directed aromatic substitution or isotopic exchange methods . Patents describing the synthesis of tapentadol (B1681240) via reduction, halogenation, and coupling reactions starting from simple ketones and amines can be adapted for deuterium labeling through isotopic exchange or the use of deuterated reagents .

Strategies for Site-Specific Deuteration in Complex Organic Molecules.

Achieving site-specific deuteration in complex organic molecules is crucial for many applications, particularly in pharmaceutical research and quantitative analysis by mass spectrometry acs.orgmdpi.com. Various strategies have been developed to control the position of deuterium incorporation.

Hydrogen isotope exchange (HIE) is a common and efficient method for site-selective deuteration snnu.edu.cnresearchgate.net. This process involves exchanging hydrogen atoms with deuterium atoms using a deuterium source, such as D2O, often in the presence of a catalyst mdpi.comresolvemass.ca. The regioselectivity of HIE can be influenced by factors such as the catalyst used, the reaction conditions (e.g., pH, temperature), and the electronic and steric properties of the molecule mdpi.comresearchgate.net.

Metal-catalyzed HIE reactions are widely used for site-specific deuteration. For instance, palladium catalysis has been employed for ortho-selective C-H deuteration of phenylacetic acid derivatives snnu.edu.cn. Iridium complexes are also versatile catalysts for HIE reactions, including the ortho-selective C-H deuterium labeling of arenes and heteroarenes snnu.edu.cn. Recent advances include the use of photocatalytic methods for regioselective HIE, such as visible light photoredox-catalyzed HIE of benzylic positions researchgate.net. This approach can achieve high reactivity for electron-rich benzylic positions researchgate.net.

Strategies also involve the use of specific precursors with deuterium already incorporated at desired positions . For example, utilizing deuterated methyl iodide or methyl sulfate (B86663) for methylation steps can introduce deuterium at specific sites . Similarly, synthesizing deuterated aromatic rings via directed aromatic substitution or isotopic exchange methods allows for the incorporation of deuterium into aryl moieties .

For this compound, the five deuterium atoms are incorporated at specific positions . While the exact synthetic route for this compound may vary, general strategies for site-specific deuteration in molecules with similar functional groups and structural features would be relevant. This could involve targeted H/D exchange reactions on specific C-H bonds or the synthesis of key intermediates using deuterated building blocks.

Chemical Reactions and Conditions for Deuterium Exchange and Incorporation.

Deuterium exchange and incorporation can be achieved through various chemical reactions and under different conditions, depending on the target molecule and the desired deuteration pattern.

Hydrogen-deuterium exchange (HDX) reactions are fundamental for incorporating deuterium into organic molecules mdpi.comresolvemass.ca. These reactions typically involve the presence of a deuterating agent, such as D2O, and can be catalyzed by acids or bases unam.mxmdpi.com. Acid- and base-catalyzed HDX often rely on enolization to facilitate exchange at activated carbon centers unam.mxmdpi.com. However, achieving high isotopic purity may require multiple treatments unam.mx.

Transition metal catalysis plays a significant role in modern deuterium incorporation methods. Palladium, platinum, rhodium, and iridium catalysts are commonly used for HIE reactions ansto.gov.ausnnu.edu.cnresolvemass.ca. These catalysts can facilitate the replacement of hydrogen with deuterium under controlled conditions resolvemass.ca. For example, palladium-catalyzed transfer deuteration of enones has been reported marquette.edu. Iridium-catalyzed transfer deuteration using D2O as the deuterium source has also been demonstrated marquette.edu.

Other methods include reductive deuteration, which involves the reduction of functional groups using deuterated reducing agents unam.mxacs.org. Deuterodehalogenation, where a halogen atom is replaced by a deuterium atom, is another approach that can be activated by catalytic systems researchgate.net. Photocatalytic methods using visible light have also been developed for H/D exchange at various positions, including benzylic and alpha to heteroatom C-H bonds assumption.eduresearchgate.net.

The conditions for deuterium exchange and incorporation, such as temperature, pressure, solvent, and the presence of co-catalysts or additives, are carefully controlled to optimize the reaction yield, regioselectivity, and isotopic purity unam.mxansto.gov.aumdpi.com. High-temperature deuteration reactions are sometimes conducted in Parr reactors to manage high pressures, although this can be challenging for molecules with sensitive functional groups ansto.gov.au. Flow chemistry offers potential advantages in controlling reaction parameters for improved selectivity and reduced decomposition ansto.gov.au.

Optimization of Deuterium Enrichment and Isotopic Purity.

Optimizing deuterium enrichment and isotopic purity is critical for the utility of deuterated compounds, especially when used as internal standards in quantitative analysis or as potential "heavy drugs" acs.orgacs.org. High isotopic purity ensures accurate quantification in mass spectrometry and reliable assessment of kinetic isotope effects unam.mxmdpi.com.

Several factors influence deuterium enrichment and isotopic purity. In H/D exchange reactions, the choice of deuterating agent, catalyst, reaction time, temperature, and the number of exchange cycles are important parameters to optimize unam.mxmdpi.com. Using highly enriched deuterating agents like D2O is essential juniperpublishers.com. For reactions involving enolizable protons, multiple treatments with the deuterating agent may be necessary to achieve high isotopic purity unam.mx.

Catalyst selection and optimization of catalytic conditions are crucial for achieving high regioselectivity and minimizing exchange at undesired positions snnu.edu.cnresearchgate.net. The development of highly selective catalytic systems, such as specific transition metal complexes or photocatalysts, is an active area of research snnu.edu.cnresearchgate.netmarquette.edu.

Purification techniques are also essential for obtaining deuterated compounds with high isotopic purity. These can include chromatographic methods and crystallization google.com. Analytical techniques such as NMR spectroscopy and mass spectrometry are used to determine the level of deuterium incorporation and assess isotopic purity unam.mxresearchgate.netspectroscopyonline.com. For quantitative NMR (qNMR), the purity of deuterated solvents and the absence of interfering impurity signals are particularly important fujifilm.com.

Achieving high isotopic enrichment often involves carefully balancing reaction conditions to favor deuterium incorporation over back-exchange with protium (B1232500) mdpi.com. For some methods, such as acid- or base-catalyzed exchange, back-exchange is possible, necessitating further steps to "deactivate" the compound or carefully control the reaction environment mdpi.com.

Investigation of Synthetic Byproducts and Impurity Profiles in Deuterated Synthesis.

As with any chemical synthesis, the preparation of deuterated compounds can lead to the formation of synthetic byproducts and impurities. Identifying and characterizing these impurities are essential for ensuring the quality and purity of the final deuterated product, particularly for pharmaceutical applications and analytical standards unam.mxresearchgate.nettdcommons.org.

Potential impurities in deuterated synthesis can include incompletely deuterated species, over-deuterated products, positional isomers with deuterium incorporated at unintended sites, and residual starting materials, reagents, or reaction byproducts from the synthetic route unam.mxresearchgate.net. The purity of deuterated solvents and reagents used in the synthesis is also a critical factor, as impurities in these materials can carry through to the final product fujifilm.comsigmaaldrich.comdu.edu.

Analytical techniques play a vital role in investigating synthetic byproducts and impurity profiles. Mass spectrometry (MS), particularly coupled with chromatography (e.g., LC-MS), is widely used to detect and identify impurities based on their molecular weight and fragmentation patterns spectroscopyonline.com. The mass difference between protium and deuterium atoms allows for the differentiation of species with varying degrees of deuteration or different isotopic compositions spectroscopyonline.com.

NMR spectroscopy is another powerful tool for characterizing impurities and determining the sites of deuterium incorporation unam.mxspectroscopyonline.com. By comparing the NMR spectra of the deuterated compound with that of the non-deuterated analog and analyzing the chemical shifts and coupling patterns, the positions of deuterium atoms can be confirmed and the presence of impurities can be detected fujifilm.comsigmaaldrich.comdu.edu. Tables of NMR chemical shifts for common impurities in deuterated solvents are valuable resources for this purpose sigmaaldrich.comdu.edu.

Chromatographic methods, such as high-performance liquid chromatography (HPLC), are used to separate and quantify impurities in the synthetic mixture bdg.co.nz. The purity of the final product is typically assessed by HPLC, with target purities often exceeding 98% for analytical standards bdg.co.nz.

Advanced Analytical Characterization Techniques for Tapentadol D5 Hcl

Mass Spectrometry (MS) Applications in Deuterated Compound Analysis

Mass spectrometry is a powerful tool for the analysis of deuterated compounds like Tapentadol-d5 HCl due to its ability to differentiate molecules based on their mass-to-charge ratio (m/z). The mass shift introduced by the deuterium (B1214612) atoms allows for the clear distinction between the labeled internal standard and the endogenous or administered non-deuterated analog.

High-Resolution Mass Spectrometry for Structural Elucidation of Deuterated Species

High-resolution mass spectrometry (HRMS), often coupled with tandem MS (MS/MS), is invaluable for the structural elucidation of deuterated compounds. HRMS provides accurate mass measurements of both the molecular ion and fragment ions, allowing for the determination of elemental composition. americanpharmaceuticalreview.com For this compound, HRMS can confirm the incorporation of five deuterium atoms by precisely measuring the mass increase compared to non-deuterated tapentadol (B1681240). The fragmentation patterns observed in HRMS/MS experiments provide structural information, and comparing the fragmentation of this compound with that of tapentadol can help confirm the positions of the deuterium atoms and elucidate fragmentation pathways. scielo.brresearchgate.net

Quantitative Analysis Using Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for quantitative analysis, offering high accuracy and precision. nih.gov This technique utilizes a known amount of a stable isotope-labeled analog, such as this compound, as an internal standard. nih.govspringernature.comcerilliant.com The labeled standard is added to the sample matrix before extraction and analysis. Because the labeled standard is chemically identical to the analyte (except for the isotopic substitution), it behaves similarly throughout sample preparation and analysis, compensating for potential variations in recovery and ionization efficiency. researchgate.net The ratio of the analyte signal to the internal standard signal is then used for quantification against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. This approach is widely used for the accurate quantification of pharmaceuticals and their metabolites in biological matrices. nih.govspringernature.comcerilliant.comoup.com

Fragmentation Pathway Analysis of Deuterated Ions

Analyzing the fragmentation pathways of deuterated ions provides insights into the molecule's structure and how it breaks down in the mass spectrometer. By comparing the fragmentation of this compound to that of tapentadol, researchers can observe how the presence of deuterium atoms influences the fragmentation process. scielo.brresearchgate.net Shifts in the m/z values of specific fragment ions can indicate which parts of the molecule contain deuterium atoms and which bonds are cleaved during fragmentation. This information is crucial for confirming the structural integrity of the deuterated standard and for developing specific and sensitive MS/MS methods for quantification using multiple reaction monitoring (MRM). nih.govspringernature.comoup.com

Chromatographic Methodologies for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from the sample matrix and potential impurities or isomers before mass spectrometric detection. They also play a vital role in assessing the purity of the deuterated standard.

Liquid Chromatography (LC) Techniques (e.g., HPLC, UPLC) for Deuterated Compound Analysis

Liquid chromatography, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is commonly coupled with MS for the analysis of tapentadol and its deuterated analogs. oup.comchromatographyonline.comsigmaaldrich.comresearchgate.netresearchgate.netresearchgate.net LC provides the necessary separation of the analyte and internal standard from complex matrices, reducing ion suppression or enhancement effects in the MS. oup.com Reversed-phase LC is frequently employed for the analysis of tapentadol and its related substances. researchgate.netresearchgate.netderpharmachemica.comscholarsresearchlibrary.com The chromatographic conditions, such as the stationary phase (e.g., C18 column) and mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers), are optimized to achieve adequate retention and separation. researchgate.netresearchgate.netderpharmachemica.comscholarsresearchlibrary.com For deuterated internal standards, co-elution with the non-deuterated analyte is often desired in IDMS to ensure that they experience similar matrix effects and chromatographic behavior. researchgate.net LC techniques are also used to assess the chemical purity of this compound.

Gas Chromatography (GC) for Volatile Deuterated Analogs

Gas chromatography (GC) coupled with MS (GC/MS) is another technique used in the analysis of pharmaceuticals and their related substances, particularly for volatile or semi-volatile compounds. chromatographyonline.comswgdrug.org While tapentadol itself may not be sufficiently volatile for direct GC analysis without derivatization, GC/MS can be applicable to certain volatile deuterated analogs or degradation products if they exist. cerilliant.comswgdrug.org GC provides excellent separation efficiency for volatile mixtures. swgdrug.org GC/MS is also suitable for quantitative analysis and can utilize deuterated internal standards. cerilliant.com The electron ionization (EI) source commonly used in GC/MS produces characteristic fragmentation patterns that can aid in identification and structural confirmation. swgdrug.orgojp.gov

Here is an example of typical GC/MS parameters used for tapentadol analysis, which could be adapted for a volatile deuterated analog if applicable:

ParameterSetting
InstrumentAgilent gas chromatograph with MS detector
ColumnDB-5 MS (or equivalent); 15m x 0.25 mm x 0.25µm swgdrug.org
Carrier GasHelium at 1.5 mL/min swgdrug.org
Injector Temp.280°C swgdrug.org
MS Transfer Line280°C swgdrug.org
MS Source Temp.250°C swgdrug.org
MS Quad Temp.150°C swgdrug.org
Oven Program1) 100°C (1.0 min), 2) Ramp to 280°C at 12°C/min, 3) Hold at 280°C (9.0 min) swgdrug.org
InjectionSplit Ratio = 25:1, 1 µL injected swgdrug.org
MS Scan Range30-550 amu swgdrug.org
Acquisition ModeScan swgdrug.org

Note: This table presents typical GC/MS parameters for tapentadol and serves as an illustrative example for potential analysis of volatile deuterated analogs.

Development and Validation of Robust Analytical Methods for this compound.

The development and validation of robust analytical methods for this compound are essential, particularly when it is used as an internal standard in quantitative analysis. These methods are typically based on chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The use of this compound as an internal standard helps to compensate for potential variations during sample preparation, matrix effects, and instrument variability, thereby improving the accuracy and precision of the quantification of the non-deuterated analog.

Validation of these methods for the internal standard, alongside the analyte, follows established guidelines such as those from the International Conference on Harmonisation (ICH) and regulatory bodies like the FDA and USP. Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability derpharmachemica.comslideshare.netjournaljpri.comijpsr.comscholarsresearchlibrary.comjocpr.comresearchgate.net. For methods quantifying tapentadol and its metabolites using Tapentadol-d5 as an internal standard, linearity has been demonstrated with high correlation coefficients (r² > 0.98 or 0.999) over relevant concentration ranges journaljpri.comijpsr.comresearchgate.netoup.comresearchgate.net. Precision, assessed through intra- and inter-day variability (RSD%), has been shown to be within acceptable limits, typically less than 15% or 2% depending on the matrix and concentration level derpharmachemica.comscholarsresearchlibrary.comresearchgate.netoup.comresearchgate.netjchps.com. Recovery studies, crucial for evaluating the efficiency of extraction procedures when used with biological samples, have shown good recovery rates for tapentadol and its metabolites when using deuterated internal standards derpharmachemica.comoup.comresearchgate.net.

LC-MS/MS methods have been developed and validated for the determination of tapentadol and its metabolites in biological fluids like urine and oral fluid, employing deuterated internal standards for improved accuracy oup.com. In such methods, specific transitions (precursor and product ions) are monitored for both the analyte and the deuterated internal standard. For instance, transitions for tapentadol have been reported, and similar principles apply to the deuterated analog, with a corresponding mass shift due to the incorporated deuterium atoms oup.com. GC-MS methods have also been developed for the analysis of opioids, including tapentadol, in matrices like whole blood, and the use of deuterated internal standards is a common practice in these applications to ensure method reliability researchgate.netricardinis.ptuc.pt.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and confirmation of chemical compounds, including the verification of deuterium incorporation and position in isotopically labeled standards like this compound. While standard ¹H NMR spectra of deuterated compounds will show a reduction or absence of signals corresponding to the deuterated positions, other NMR techniques, such as ²H NMR, can directly detect the deuterium atoms.

In the synthesis and characterization of deuterated analogs, such as Tapentadol-d5 N-Oxide, NMR spectroscopy has been explicitly mentioned for confirming deuterium incorporation . This principle extends directly to this compound, where NMR provides definitive evidence of the successful introduction of five deuterium atoms and their specific locations within the molecule, which is critical for its function as a reliable internal standard in quantitative mass spectrometry.

Spectroscopic Characterization (e.g., IR, Raman, UV-Vis) for Deuterated Analog Confirmation.

Spectroscopic techniques such as Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy play a role in the characterization and confirmation of deuterated analogs like this compound. These methods provide information about the functional groups and vibrational modes of the molecule, and isotopic substitution can lead to observable shifts in the spectra compared to the non-deuterated compound.

UV-Vis spectroscopy is commonly used for the quantitative analysis of tapentadol hydrochloride, with reported wavelengths of maximum absorbance (λmax) typically around 271-275 nm in various solvents like water or methanol scholarsresearchlibrary.comjchps.comrjpdft.comjapsonline.comglobalresearchonline.net. While the electronic transitions responsible for UV-Vis absorption are generally less affected by isotopic substitution compared to vibrational modes, minor changes in the UV-Vis spectrum of this compound compared to tapentadol HCl might be observed due to subtle electronic and structural effects. UV-Vis spectroscopy is also valuable for assessing the purity of the sample and its concentration in solution.

IR and Raman spectroscopy are highly sensitive to the vibrational modes of a molecule. The substitution of hydrogen atoms with deuterium atoms, which have approximately twice the mass, leads to changes in the reduced mass of the involved bonds and consequently shifts the vibrational frequencies. These shifts are typically observed as changes in the position and intensity of peaks in the IR and Raman spectra.

For non-deuterated tapentadol hydrochloride, characteristic peaks have been identified in IR and Raman spectra corresponding to various functional groups and bond vibrations, such as C-Cl bonding, N-H, C-O, and C-C stretching researchgate.netresearchgate.net. Comparing the IR and Raman spectra of this compound to those of tapentadol HCl allows for the confirmation of deuterium incorporation by identifying the expected isotopic shifts in the vibrational bands associated with the deuterated C-H bonds. This spectroscopic evidence complements NMR and mass spectrometry data in providing a comprehensive characterization of the deuterated analog. Raman spectroscopy, in particular, has been noted as ideal for monitoring different salts and solid forms due to their unique Raman signatures, and while this is discussed in the context of non-deuterated salts, the principle of unique spectral signatures extends to isotopically labeled compounds mdpi.com.

Table 1: Summary of Analytical Techniques for this compound Characterization

TechniquePrimary Application for this compoundKey Information Obtained
LC-MS/MS or GC-MSInternal standard for quantification of tapentadol and metabolitesAccurate quantification, method validation parameters (linearity, precision, etc.)
NMR SpectroscopyVerification of deuterium incorporation and positionStructural confirmation, location and percentage of deuterium substitution
IR and Raman SpectroscopyConfirmation of deuterated analog, assessment of functional groupsVibrational modes, isotopic shifts confirming deuterium presence
UV-Vis SpectroscopyPurity assessment, concentration determination, confirmation of chromophoresWavelengths of maximum absorbance, absorbance values related to concentration and purity

Table 2: Illustrative Spectroscopic Data (Based on Tapentadol HCl where specific this compound data is limited in sources)

SpectroscopyFeatureWavenumber or Wavelength (approximate)Relevance to CharacterizationSource (for Tapentadol HCl data)
UV-Visλmax271-275 nmQuantification and purity assessment scholarsresearchlibrary.comjchps.comrjpdft.comjapsonline.comglobalresearchonline.net
IRC-Cl stretching796 cm⁻¹Presence of chloride salt researchgate.netresearchgate.net
IRN-H stretching1594 cm⁻¹ (hydrogen bonded)Presence of protonated amine (in HCl salt) researchgate.netresearchgate.net
IRC-O stretching1252, 1216 cm⁻¹Presence of phenol (B47542) group researchgate.netresearchgate.net
RamanC-Cl bonding796 cm⁻¹Presence of chloride salt researchgate.net
RamanC-C stretching947 cm⁻¹Skeletal vibrations of the carbon chain and aromatic ring researchgate.net
NMR (¹H)Characteristic proton signalsVaries (compared to non-deuterated)Confirmation of structure and identification of deuterated sites swgdrug.org

Mechanistic Investigations and in Vitro Studies with Tapentadol D5 Hcl

Studies on the Impact of Deuteration on Chemical Stability and Degradation Pathways.

Studies assessing the chemical stability and degradation pathways of tapentadol (B1681240) and its deuterated forms are crucial for comprehending their behavior in different environments and during analytical procedures. Tapentadol HCl has demonstrated high stability under various stress conditions, including acidic, basic, neutral hydrolysis, oxidative, thermal, and photolytic stress, with no significant degradation products observed in forced degradation studies of the non-deuterated compound. pharmascholars.comrjptonline.org

While extensive detailed studies focusing exclusively on the impact of deuteration on the chemical stability and degradation pathways of Tapentadol-d5 HCl were not prominently found in the search results, the general principles of deuteration suggest that replacing C-H bonds with more stable C-D bonds can, in certain instances, enhance chemical stability. This is particularly true if the C-H bond is involved in a rate-limiting step of a degradation pathway. unam.mx However, the inherent stability of the tapentadol structure itself under various conditions, as demonstrated for the non-deuterated form, implies that deuteration might not significantly alter its fundamental chemical stability profile unless the deuterium (B1214612) atoms are positioned at sites critical to a specific degradation mechanism. pharmascholars.comrjptonline.org

Standard methodologies for evaluating chemical stability typically involve exposing the compound to controlled conditions of temperature, humidity, light, and varying pH levels, followed by analysis using validated analytical techniques like UHPLC-MS/MS to monitor for degradation products. Applying such methodologies to this compound would facilitate a direct comparison of its stability profile against that of the non-deuterated analog.

Exploration of Isotopic Effects on Reaction Kinetics and Mechanisms.

Isotopic effects, specifically kinetic isotope effects (KIEs), arise when the substitution of an atom with one of its isotopes influences the rate of a chemical reaction. unam.mxlibretexts.org Replacing hydrogen with deuterium can lead to notable KIEs due to the substantial percentage mass difference between the two isotopes, which affects the vibrational frequencies and zero-point energies of the chemical bonds. unam.mxlibretexts.org A C-D bond possesses a lower vibrational frequency and zero-point energy compared to a C-H bond, necessitating more energy for bond cleavage. This can result in a slower reaction rate if the C-H bond cleavage is part of the rate-determining step. unam.mxlibretexts.org

In the context of this compound, isotopic effects on reaction kinetics and mechanisms would be most relevant in reactions where the deuterated positions are involved in bond breaking or formation within the transition state. For tapentadol, metabolic transformations, particularly those involving the cleavage of C-H bonds at the deuterated sites, could potentially exhibit kinetic isotope effects. nih.gov

For example, if the deuterium atoms in Tapentadol-d5 are situated at positions involved in oxidative metabolism catalyzed by cytochrome P450 enzymes or in conjugation reactions, a deuterium kinetic isotope effect could lead to a reduced rate of metabolism at those specific sites. nih.gov This could potentially result in altered pharmacokinetic profiles, such as an extended half-life or modified metabolite ratios, compared to the non-deuterated compound. Studies investigating these effects would typically utilize in vitro systems containing the relevant enzymes and compare the reaction rates of this compound and non-deuterated tapentadol.

In Vitro Metabolic Stability and Enzyme Kinetics of Deuterated Compounds.

Assessing the in vitro metabolic stability and enzyme kinetics of deuterated compounds like this compound is crucial for understanding how isotopic substitution affects their biotransformation by metabolic enzymes. Tapentadol is primarily metabolized through Phase II glucuronidation, with minor contributions from Phase I oxidative pathways mediated by cytochrome P450 (CYP) enzymes. drugbank.comnih.govhres.caresearchgate.netscielo.brnih.govresearchgate.netresearchgate.net

Deuteration can influence metabolic stability by introducing a kinetic isotope effect on enzymatic reactions that involve the cleavage of C-H bonds at the deuterated positions. nih.gov This can lead to a slower rate of metabolism for the deuterated analog compared to the non-deuterated compound, potentially resulting in increased exposure to the parent drug.

Studies on the in vitro metabolic stability of deuterated tapentadol would typically involve incubating this compound with liver microsomes, hepatocytes, or recombinant enzymes representing specific metabolic pathways (e.g., CYP enzymes, UGT enzymes) and quantifying the rate of disappearance of the parent compound or the formation of metabolites over time. researchgate.net Comparing these rates to those of non-deuterated tapentadol provides insights into the impact of deuteration on metabolic clearance.

Assessment of Cytochrome P450 (CYP) Enzyme Interactions.

Tapentadol undergoes limited Phase I metabolism, mainly mediated by CYP2C9, CYP2C19, and CYP2D6, leading to the formation of N-desmethyl tapentadol and hydroxy tapentadol. drugbank.comnih.govhres.caresearchgate.netnih.gov These metabolites are subsequently glucuronidated. drugbank.com Tapentadol exhibits a low potential for drug-drug interactions related to CYP enzymes, as it does not significantly induce or inhibit most CYP isoforms. scielo.brresearchgate.netscielo.br

For this compound, the assessment of CYP enzyme interactions would focus on whether the deuterium atoms are situated at positions involved in these oxidative metabolic pathways. If so, a kinetic isotope effect could potentially reduce the rate of CYP-mediated metabolism at those sites. In vitro studies employing human liver microsomes or specific recombinant CYP enzymes incubated with this compound and non-deuterated tapentadol would allow for the determination of potential differences in reaction rates and the identification of specific CYP isoforms affected by deuteration. researchgate.net This can be quantified by measuring the intrinsic clearance (CLint) by individual CYP enzymes for both the deuterated and non-deuterated forms.

Investigation of Glucuronidation and Other Phase II Metabolic Pathways.

The primary metabolic pathway for tapentadol is conjugation with glucuronic acid, predominantly catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 and UGT2B7. drugbank.comresearchgate.netnih.govresearchgate.net This Phase II metabolism results in the formation of tapentadol-O-glucuronide, which is the major metabolite and is considered pharmacologically inactive. hres.cascielo.brnih.govcda-amc.ca Sulfation represents a minor metabolic pathway. drugbank.comresearchgate.netnih.gov

Investigation of glucuronidation and other Phase II metabolic pathways for this compound would involve in vitro studies utilizing systems rich in UGT enzymes, such as liver microsomes or recombinant UGT isoforms. researchgate.netnih.govresearchgate.net If the deuterium atoms are located at or near the site of glucuronidation, a secondary kinetic isotope effect might be observed, potentially influencing the rate of glucuronide formation. unam.mxlibretexts.org However, primary kinetic isotope effects are less anticipated in glucuronidation unless C-H bond cleavage is directly involved in the rate-determining step, which is generally not the case for direct conjugation reactions.

Studies would compare the rate of formation of the deuterated glucuronide metabolite from this compound with the formation of the non-deuterated glucuronide from tapentadol. Enzyme kinetics parameters, such as Km and Vmax, could be determined for the relevant UGT enzymes with both the deuterated and non-deuterated substrates to assess any significant differences in affinity or catalytic efficiency. researchgate.netnih.govresearchgate.net

Receptor Binding Kinetics and Affinity Studies of Deuterated Analogs (Non-Clinical Context).

Tapentadol exerts its opioid analgesic effect primarily through agonism at the μ-opioid receptor (MOR). wikipedia.orgnih.govnih.gov It demonstrates significantly higher affinity for MOR compared to delta- and kappa-opioid receptors. drugbank.comnih.govnih.gov Tapentadol also inhibits norepinephrine (B1679862) reuptake by binding to the norepinephrine transporter (NET). wikipedia.orgnih.govnih.gov

In a non-clinical setting, receptor binding kinetics and affinity studies of deuterated analogs like this compound are conducted to determine if the isotopic substitution affects the compound's interaction with its primary targets. These studies typically involve in vitro binding assays using cell membranes expressing recombinant human opioid receptors (MOR, DOR, KOR) and norepinephrine transporters. nih.govcda-amc.ca

Binding affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor or transporter. nih.gov Comparing the Ki values of this compound and non-deuterated tapentadol for MOR and NET would indicate whether deuteration at the specific positions affects their binding affinity. While deuteration is not expected to directly alter the electronic properties or steric bulk of the molecule in a way that would drastically change receptor binding, subtle effects on conformation or interaction with binding site residues cannot be entirely ruled out without experimental data.

Studies have shown that the major metabolite, tapentadol-O-glucuronide, lacks significant binding affinity for opioid receptors or reuptake transporters, suggesting that the analgesic activity primarily resides with the parent compound. scielo.brnih.govcda-amc.ca Receptor binding studies with deuterated metabolites, if formed, would also be relevant to confirm their lack of activity.

Investigation of Deuteration Effects on Molecular Interactions in Biological Systems (Non-Clinical).

Beyond enzyme and receptor interactions, deuteration can potentially influence other molecular interactions in biological systems, although these effects are generally subtle. These could encompass interactions with plasma proteins, transporters (other than NET), and other cellular components.

Plasma protein binding is a significant factor influencing the distribution and free concentration of a drug in the body. drugbank.comhres.camims.com Tapentadol exhibits low plasma protein binding, approximately 20%. drugbank.comhres.camims.com In vitro studies comparing the plasma protein binding of this compound and non-deuterated tapentadol would assess if deuteration alters this interaction. Methodologies typically involve equilibrium dialysis or ultrafiltration using plasma from relevant species.

While not directly related to the primary mechanisms of action, interactions with other transporters could potentially influence the uptake or efflux of the compound in certain tissues. In vitro studies using cell lines expressing relevant transporters could explore such interactions.

Furthermore, the impact of deuteration on interactions with other molecular targets or pathways not directly related to analgesia could be investigated in non-clinical in vitro systems. However, given that the primary purpose of deuterating tapentadol is often related to metabolic profiling and analytical applications, extensive investigations into broader molecular interactions might be less common unless specific hypotheses arise.

Computational Chemistry and Molecular Modeling of Tapentadol D5 Hcl

Quantum Chemical Calculations for Deuterated Molecular Structures.

Quantum chemical calculations are fundamental in determining the electronic structure and properties of molecules. For deuterated compounds, these calculations can predict how isotopic substitution affects molecular geometry, vibrational frequencies, and energy landscapes. Ab initio methods, based on first principles of quantum mechanics, are used for accurate electronic structure calculations. fiveable.me Methods such as Hartree-Fock and post-Hartree-Fock methods (e.g., MP2, CCSD) are employed. fiveable.me Density functional theory (DFT) is also widely used for calculating the properties of molecular systems. mdpi.comdiva-portal.org

These calculations can reveal subtle changes in bond lengths and angles upon deuteration due to differences in vibrational amplitudes. The Born-Oppenheimer approximation generally holds, meaning the potential energy surface remains largely unchanged by isotopic substitution, but the nuclear motion on this surface is affected. diva-portal.orgacs.org Calculating harmonic vibrational frequencies for isotopologues allows for the determination of zero-point energy differences, which are key to understanding isotope effects. fiveable.me

Quantum chemical calculations can also be used to investigate the stability of deuterated species and predict energetic parameters. For example, studies on other deuterated compounds have shown that deuterated analogs can have lower zero-point energies but higher activation energies for certain reactions compared to their non-deuterated counterparts. rsc.org

Molecular Dynamics Simulations of Deuterated Compounds.

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For deuterated compounds, MD simulations can provide insights into how isotopic substitution affects molecular motion, conformational dynamics, and interactions with the environment, such as solvents or biological targets. acs.org

Classical MD simulations, using molecular mechanics force fields, can capture some isotope effects by simply changing the atomic masses. acs.org However, accurately representing the subtle changes in intramolecular vibrations caused by deuteration often requires specifically parameterized force fields or ab initio MD approaches that account for the quantum nature of nuclear motion. acs.orgmdpi.com

MD simulations can reveal changes in structural fluctuations and rigidity upon deuteration. For instance, computational simulations have indicated that exposure to heavy water (D₂O) can lead to a slight attenuation of the structural fluctuations of some receptor residues, making the protein slightly more rigid. nih.gov MD simulations can also be guided by experimental data, such as Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS), to refine structural models and understand protein-ligand interactions. nih.govnih.gov

Conformational Analysis and Stereochemical Implications of Deuteration.

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules. Deuteration can influence conformational preferences and dynamics due to changes in vibrational energies and subtle alterations in noncovalent interactions. mdpi.com

Computational studies, including quantum chemical calculations and MD simulations, can explore the conformational landscape of deuterated molecules. These methods can identify stable conformers and the energy barriers between them. mdpi.com Deuterium substitution can affect ring puckering dynamics in cyclic systems and influence the population of different non-planar geometries. mdpi.com

Stereochemical implications of deuteration can also be investigated computationally. Deuterium labeling studies, combined with computational methods, can provide insights into reaction mechanisms and stereoselectivity by examining kinetic isotope effects and the dynamics of bond formation and cleavage. acs.orgresearchgate.net

Prediction of Isotope Effects on Physicochemical Properties.

Isotope effects manifest as changes in reaction kinetics, equilibrium distributions, or physical properties of substances due to mass differences between isotopes affecting bond vibrations and molecular motions. fiveable.mersc.org Computational methods are valuable for predicting these effects. fiveable.mersc.orgnih.govacs.org

Quantum chemical calculations can predict equilibrium isotope effects by calculating the thermodynamic properties of isotopologues. rsc.org For example, vapor pressure isotope effects can be predicted computationally, although accurate prediction often requires explicit treatment of the surrounding environment. nih.govacs.org

Kinetic isotope effects (KIEs), which are differences in reaction rates between isotopologues, can also be predicted using computational approaches, often in conjunction with transition state theory. fiveable.mersc.org These predictions provide information about the transition state structure and can help elucidate reaction mechanisms. fiveable.mersc.org While deuterium substitution is often associated with increased metabolic stability due to a primary KIE, it can also influence other physicochemical properties and interactions. nih.gov

Structure-Activity Relationship (SAR) Studies Incorporating Deuterium Substitution.

Structure-Activity Relationship (SAR) studies aim to correlate structural features of molecules with their biological activity. Incorporating deuterium substitution into SAR studies involves investigating how the presence and position of deuterium atoms affect the activity and properties of a compound. nih.gov

Computational methods, such as molecular docking and MD simulations, can be used in conjunction with experimental data to understand how deuteration influences the binding of a molecule to its biological target. nih.govnih.gov Changes in binding affinity upon deuteration can be rationalized by altered noncovalent interactions, such as hydrogen bonding, which can be affected by isotopic substitution (the Ubbelohde effect). mdpi.complos.org

Applications of Tapentadol D5 Hcl As a Research Tool

Role as an Internal Standard in Quantitative Bioanalytical Research

In quantitative bioanalytical methods, particularly those employing mass spectrometry (MS), Tapentadol-d5 HCl is widely used as an internal standard. cerilliant.com The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification of the unlabeled analyte (tapentadol) in complex biological matrices such as plasma, serum, or urine. pharmacophorejournal.comijpsjournal.comuc.pt

The principle behind this application is that the deuterated internal standard is chemically identical to the analyte but has a slightly higher molecular weight due to the incorporated deuterium (B1214612) atoms. When added to a biological sample at a known concentration, the internal standard undergoes the same extraction, chromatographic separation, and ionization processes as the analyte. ijpsjournal.com This allows for correction of variations that may occur during sample preparation, matrix effects, and instrument variability, thereby improving the reliability of the quantitative results. pharmacophorejournal.comijpsjournal.com

Bioanalytical methods for tapentadol (B1681240) quantification in human plasma have been developed and validated using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or mass spectrometry. pharmacophorejournal.comijpsjournal.com These methods often utilize a deuterated internal standard to ensure accuracy and precision. For example, an RP-HPLC method for tapentadol hydrochloride in human plasma employed ibuprofen (B1674241) as an internal standard, demonstrating the need for such a reference in quantitative analysis. ijpsjournal.com While this specific example used a different compound, the principle underscores the necessity of an internal standard, for which this compound is ideally suited in MS-based methods due to its isotopic nature.

The linearity, accuracy, and precision of these bioanalytical methods are validated according to regulatory guidelines, with acceptance criteria for parameters like recovery, limit of quantification (LOQ), and variability. pharmacophorejournal.comijpsjournal.comuc.pt The inclusion of this compound as an internal standard directly contributes to meeting these stringent validation requirements, ensuring the robustness of the analytical method for pharmacokinetic and bioequivalence studies. pharmacophorejournal.com

Application as a Tracer in Metabolic Pathway Elucidation (Non-Human)

Deuterium-labeled compounds like this compound are invaluable as tracers in elucidating metabolic pathways in non-human systems. By administering the deuterated analog, researchers can differentiate the parent compound from its metabolites using mass spectrometry. As tapentadol is extensively metabolized, primarily through glucuronidation and to a lesser extent via oxidative pathways, studying these transformations is critical to understanding its pharmacokinetics. fda.govdrugbank.comresearchgate.net

Studies in rats and other non-human species have investigated the metabolic fate of tapentadol. fda.govportico.org The primary metabolic pathway involves conjugation with glucuronic acid, catalyzed by UGT enzymes, leading to the formation of tapentadol-O-glucuronide. fda.govdrugbank.comresearchgate.netportico.org Other metabolites include N-desmethyl tapentadol and hydroxylated forms, which can also undergo further conjugation. fda.govdrugbank.com Using Tapentadol-d5 as a tracer allows researchers to track the deuterium label through these metabolic transformations, providing clear evidence of the metabolic products formed from the parent drug. This is particularly useful in identifying and characterizing novel metabolites and understanding the enzymes involved in their formation. portico.org

The use of deuterated tracers in non-human studies helps to overcome challenges associated with analyzing complex biological samples containing numerous endogenous compounds. By monitoring the specific mass-to-charge ratio corresponding to the deuterated compound and its deuterated metabolites, researchers can selectively identify and quantify these species, providing a clearer picture of the metabolic profile. This approach has been successfully applied in characterizing tapentadol metabolites in plasma and urine of rats and humans. fda.govportico.org

Utilization in Mechanistic Pharmacology Research (Non-Clinical)

This compound can be employed in non-clinical mechanistic pharmacology research to investigate the compound's interactions with biological targets and systems. Tapentadol exerts its analgesic effects through a dual mechanism: mu-opioid receptor agonism and norepinephrine (B1679862) reuptake inhibition. fda.govdrugbank.comresearchgate.netclinicaltrials.eunih.gov While the primary pharmacological activities are associated with the parent compound, studying the role and activity of metabolites is also important.

Although tapentadol metabolites are generally considered inactive, using a deuterated form like Tapentadol-d5 can aid in studies designed to confirm this lack of activity or to investigate potential subtle effects without the confounding presence of the unlabeled parent drug. fda.govdrugbank.comresearchgate.net In non-clinical studies, researchers might use Tapentadol-d5 to explore its binding kinetics to opioid receptors or its effects on norepinephrine transporters, leveraging the distinct mass of the deuterated compound for detection and quantification in binding or uptake assays. fda.govnih.gov

Furthermore, in studies investigating drug-drug interactions or the effects of enzyme inhibitors/inducers on tapentadol metabolism and activity, Tapentadol-d5 can serve as a probe. By co-administering Tapentadol-d5 with other compounds in non-clinical models, researchers can assess how these interactions affect the metabolism and disposition of tapentadol by monitoring the levels of Tapentadol-d5 and its deuterated metabolites. This provides insights into the specific metabolic pathways involved and the potential for drug interactions.

Contribution to Understanding Deuterium Isotope Effects in Biological Systems

The use of this compound contributes to the broader understanding of deuterium isotope effects in biological systems. Deuterium kinetic isotope effects (KIEs) occur when the substitution of a hydrogen atom with deuterium affects the rate of a chemical reaction, particularly if the bond to hydrogen/deuterium is broken in the rate-determining step. nih.govbibliotekanauki.pl

In the context of drug metabolism, deuterium substitution at sites of enzymatic transformation can slow down the metabolic rate. While Tapentadol-d5 is primarily used as a non-radioactive tracer and internal standard, its application allows researchers to observe how the deuterium label is retained or lost during metabolic processes. This provides indirect information about the metabolic pathways and the potential for deuterium substitution to influence the rate of metabolism at specific positions.

Studies involving deuterated compounds, including those structurally related to tapentadol or metabolized by similar enzymes, have demonstrated that the position of deuterium substitution and the specific enzyme involved can significantly impact the observed isotope effect and, consequently, the pharmacokinetics of the compound. nih.gov By utilizing Tapentadol-d5 in metabolic studies, researchers contribute data that can help to further elucidate the extent and nature of deuterium isotope effects in the metabolism of this class of compounds, providing valuable information for drug discovery and development efforts involving deuterated analogs.

Future Directions in Research of Deuterated Tapentadol Analogs

Novel Deuteration Strategies for Enhanced Research Utility

Future research into deuterated tapentadol (B1681240) analogs will heavily rely on the development and application of novel deuteration strategies. The ability to precisely incorporate deuterium (B1214612) atoms at specific positions within the tapentadol molecule is crucial for targeted studies of metabolic pathways and the influence of isotopic substitution on molecular interactions.

Current advancements in synthetic chemistry are paving the way for more efficient and selective deuteration. Techniques such as catalytic hydrogen-deuterium exchange and selective chemical synthesis are cutting-edge methods being utilized to achieve precise deuterium incorporation nih.gov. A significant research direction involves the development of homogeneous selective 1H-D exchange metal catalysts, particularly those utilizing deuterium oxide (D2O) as an inexpensive and abundant deuterium source wikipedia.orgchem960.com. This is important because achieving high isotopic purity at specific sites with minimal impurities from over-, under-, or mis-deuteration remains a synthetic hurdle nih.govprobes-drugs.org.

The development of novel deuterated building blocks is also gaining emphasis, not only for synthesizing derivatives of known drugs but also for de novo drug design probes-drugs.org. Creating new compounds from well-defined deuterated building blocks is seen as a strategy to tightly control the isotopic purity and distribution of potential drug candidates probes-drugs.org. These advancements in synthetic methodology will enable the creation of a wider library of deuterated tapentadol analogs, each with deuterium atoms placed at specific, predetermined positions. Such a library would be essential for systematically studying the impact of deuteration on individual metabolic sites and interactions, thereby enhancing the research utility of these analogs.

Advanced Analytical Techniques for Isotopic Purity and Localization

The success of research utilizing deuterated tapentadol analogs hinges on the accurate determination of their isotopic purity and the precise localization of deuterium atoms within the molecule. Advanced analytical techniques are paramount for verifying the structural integrity and isotopic composition of synthesized compounds.

Liquid chromatography-electrospray ionization-high resolution mass spectrometry (LC-ESI-HR-MS) and nuclear magnetic resonance (NMR) spectroscopy represent a powerful combined strategy for evaluating the isotopic enrichment and structural integrity of deuterium labeled compounds chem960.com. LC-ESI-HR-MS can be used to record full scan MS data, extract and integrate isotopic ions, and calculate the isotopic enrichment chem960.com. NMR analysis complements MS by confirming the structural integrity and, importantly, the positions of the labeled atoms, providing insights into the relative percent isotopic purity chem960.com.

These techniques are critical because determining the purity of deuterium labeled compounds is essential for their increasing use in mass spectrometry-based quantitative analyses, which target metabolic flux, aid in confirming reaction mechanisms, and are used in quantitative proteomics and as internal standards chem960.com. Deuterated standards, like Tapentadol-d5 HCl, are particularly valuable in pharmaceutical research for quantifying drug metabolites and tracing impurities with high accuracy due to their distinct isotopic signals, which minimize overlap with native compounds. The ability to precisely identify and quantify deuterated species using spectroscopic and chromatographic methods, especially mass spectrometry and NMR, is crucial for obtaining reliable research data. Future research will likely see further refinement and integration of these analytical techniques to handle increasingly complex deuterated analogs and biological matrices.

Further Elucidation of Isotope Effects at the Molecular Level

A key area of future research involves a deeper exploration of deuterium isotope effects at the molecular level in the context of tapentadol. The substitution of hydrogen with deuterium can lead to a Deuterium Kinetic Isotope Effect (DKIE), where the difference in mass between the two isotopes affects the rate of chemical reactions, particularly those involving the cleavage of C-H or C-D bonds wikipedia.org.

Medicinal chemists utilize DKIE to enhance drug properties, primarily by slowing down metabolic processes mediated by enzymes like cytochrome P450 (CYP) wikipedia.org. The magnitude of the DKIE is dependent on the specific metabolic pathway, the enzymes involved, and the substrate wikipedia.org. Replacing C-H bonds with more stable C-D bonds at metabolic "soft spots" can enhance the pharmacokinetics of pharmaceutical drugs chem960.com. This can result in reduced clearance, a prolonged half-life, and increased systemic exposure of the drug wikipedia.org. For drugs with significant first-pass effects, deuterium substitution can decrease this effect, thereby increasing oral bioavailability wikipedia.org. Furthermore, deuteration can decrease the formation of specific metabolites, improving the metabolic profile, and can stabilize stereoisomers by reducing mutual interconversion if placed at chiral centers wikipedia.org.

Future research with deuterated tapentadol analogs will aim to precisely map the metabolic pathways and identify the specific enzymes responsible for tapentadol's biotransformation by observing the DKIE at different deuterated positions. This will involve synthesizing tapentadol analogs with deuterium at various potential metabolic sites and studying their metabolic rates in vitro and in vivo. Understanding how deuterium substitution at specific carbons influences the rate-limiting steps of enzymatic reactions will provide valuable insights into the molecular mechanisms governing tapentadol's metabolism and pharmacokinetics. While the primary focus of DKIE is on metabolism, the influence of deuterium atoms can extend beyond, potentially affecting plasma protein binding rates, especially with multiple deuterium atoms present wikipedia.org. Further research is needed to fully elucidate these broader effects. Deuterated molecule interactions with enzymes can lead to different pharmacokinetics compared to non-deuterated standards, highlighting the importance of these studies.

Expanding the Role of Deuterated Analogs in Systems Biology and Multi-Omics Research

Deuterated tapentadol analogs are poised to play an expanding role in systems biology and multi-omics research, providing essential tools for quantitative analysis and the elucidation of biological pathways affected by tapentadol. Multi-omics is an interdisciplinary field that seeks to understand biological systems from a holistic perspective by integrating data from various "omics" disciplines, such as genomics, transcriptomics, proteomics, metabolomics, and lipidomics.

In this context, deuterated compounds, including this compound, are invaluable as internal standards in mass spectrometry-based multi-omics applications chem960.com. Their distinct mass allows for accurate identification and quantification of the non-deuterated drug and its metabolites within complex biological samples, minimizing matrix effects and improving the reliability of quantitative data. This is particularly important in metabolomics, where the concentrations of numerous small molecules are measured simultaneously to understand the metabolic state of a biological system.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.